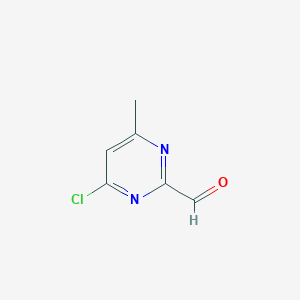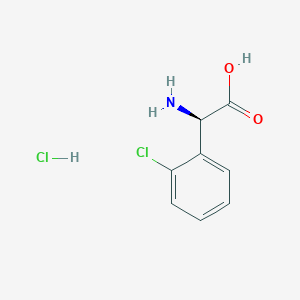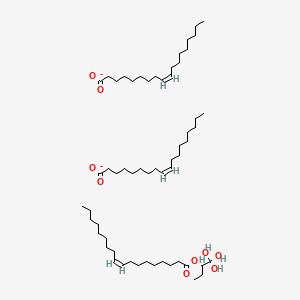
(Z)-octadec-9-enoate;1,1,1-trihydroxybutan-2-yl (Z)-octadec-9-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-octadec-9-enoate;1,1,1-trihydroxybutan-2-yl (Z)-octadec-9-enoate is a complex organic compound that belongs to the class of fatty acid esters. This compound is characterized by the presence of a long-chain unsaturated fatty acid esterified with a trihydroxybutan-2-yl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-octadec-9-enoate;1,1,1-trihydroxybutan-2-yl (Z)-octadec-9-enoate typically involves the esterification of (Z)-octadec-9-enoic acid with 1,1,1-trihydroxybutan-2-ol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to promote the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized catalysts and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further improve the quality and purity of the final product.
化学反応の分析
Types of Reactions
(Z)-octadec-9-enoate;1,1,1-trihydroxybutan-2-yl (Z)-octadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the (Z)-octadec-9-enoate moiety can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups in the trihydroxybutan-2-yl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Primary or secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(Z)-octadec-9-enoate;1,1,1-trihydroxybutan-2-yl (Z)-octadec-9-enoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its potential role in lipid metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the formulation of cosmetics, lubricants, and biodegradable polymers.
作用機序
The mechanism of action of (Z)-octadec-9-enoate;1,1,1-trihydroxybutan-2-yl (Z)-octadec-9-enoate involves its interaction with various molecular targets and pathways. In biological systems, it may interact with lipid membranes, influencing membrane fluidity and signaling processes. The compound’s hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially modulating their activity.
類似化合物との比較
Similar Compounds
Methyl oleate: Another fatty acid ester with a similar structure but different functional groups.
Glycerol monostearate: Contains a glycerol backbone instead of a trihydroxybutan-2-yl group.
Ethyl oleate: Similar fatty acid ester with an ethyl group instead of a trihydroxybutan-2-yl group.
Uniqueness
(Z)-octadec-9-enoate;1,1,1-trihydroxybutan-2-yl (Z)-octadec-9-enoate is unique due to its combination of a long-chain unsaturated fatty acid and a trihydroxybutan-2-yl group. This unique structure imparts distinct physicochemical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C58H108O9-2 |
|---|---|
分子量 |
949.5 g/mol |
IUPAC名 |
(Z)-octadec-9-enoate;1,1,1-trihydroxybutan-2-yl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C22H42O5.2C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)27-20(4-2)22(24,25)26;2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h11-12,20,24-26H,3-10,13-19H2,1-2H3;2*9-10H,2-8,11-17H2,1H3,(H,19,20)/p-2/b12-11-;2*10-9- |
InChIキー |
ZTLACRFOBMRSRW-IOJAXFIZSA-L |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)OC(C(O)(O)O)CC |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)OC(CC)C(O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12336610.png)
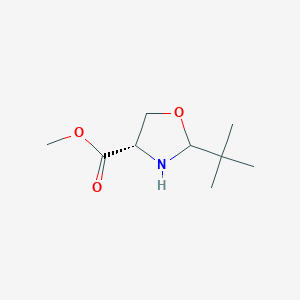
![Oxacyclohexadec-13-ene-2,6-dione, 4,8-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5,7,9,13-pentamethyl-16-[(1E)-1-methyl-2-(2-methyl-4-thiazolyl)ethenyl]-, (4S,7R,8S,9S,13Z,16S)-](/img/structure/B12336622.png)
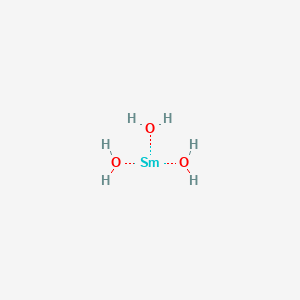
![3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid](/img/structure/B12336632.png)
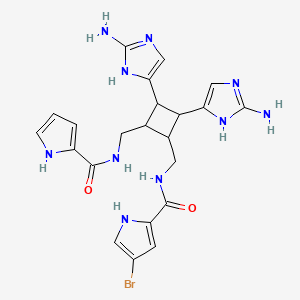
![ethyl 2-ethoxy-3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B12336656.png)
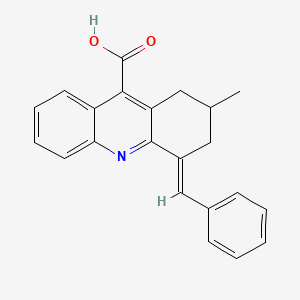

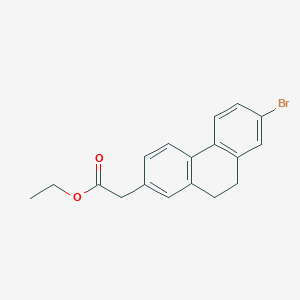
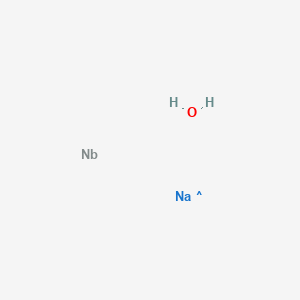
![2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone dihydrochloride](/img/structure/B12336673.png)
